molecular formula C19H30N6O2S B2449252 1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013778-26-1

1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2449252
CAS No.: 1013778-26-1
M. Wt: 406.55
InChI Key: FVWUVKBFEPALCM-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a potent and selective chemical probe for investigating the role of Lymphocyte-specific protein tyrosine kinase (LCK) in cellular signaling pathways. This compound acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue (Cys 277 ) in the LCK kinase domain, which leads to sustained target engagement and is highly valuable for functional studies. Its primary research value lies in the dissection of T-cell receptor (TCR) signaling and T-cell activation, proliferation, and differentiation. As a key component of early TCR signal transduction, LCK is a critical node in immunology and oncology research. Consequently, this inhibitor is a crucial tool for exploring T-cell biology and for validating LCK as a therapeutic target in autoimmune diseases and hematological cancers, providing researchers with a means to achieve prolonged LCK inhibition for in-depth mechanistic investigations. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2S/c1-4-24-13-15(18(22-24)27-6-3)17-20-21-19(25(17)5-2)28-14-16(26)23-11-9-7-8-10-12-23/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWUVKBFEPALCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following characteristics:

PropertyDescription
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.38 g/mol
SMILESCC(C)N1CCCCCC1C(=O)S(C2=NN(C(=O)C)C=C2)CC
IUPAC Name1-(azepan-1-yl)-2-thio-(5-(3-ethoxy-1-ethyl-pyrazol-4-yl)-4-ethyltriazol) ethanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways such as cyclic AMP production and calcium ion mobilization .
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular responses and potential therapeutic effects against diseases like cancer or inflammation .

Biological Activity and Pharmacological Effects

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with triazole moieties are known for their effectiveness against fungal infections .

Anticancer Properties

Preliminary investigations suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and chemokines .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole-containing compounds showed potent anticancer activity against breast cancer cell lines, indicating a promising direction for further research into similar structures .
  • Antimicrobial Efficacy : Research conducted on a series of pyrazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this class of compounds in infectious disease management .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies indicate that derivatives of similar structures exhibit significant antibacterial activity against various strains. For instance, compounds incorporating the benzo[d]thiazole core have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cancer proliferation.

Case Study: Anticancer Activity
Research involving derivatives of the compound demonstrated that modifications could enhance cytotoxicity against cancer cell lines. For example, a derivative with a chlorine substituent exhibited increased potency against breast cancer cells compared to its non-substituted counterparts.

Synthesis of Metal-Organic Frameworks (MOFs)

The compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its structure allows it to coordinate with metal ions to form porous materials with applications in gas storage, separation, and catalysis. The solvothermal synthesis method is commonly employed, where the compound is reacted with metal salts under controlled conditions.

Table 1: Summary of MOF Applications

ApplicationDescription
Gas StorageHigh porosity allows for efficient gas adsorption
CatalysisFacilitates chemical reactions due to large surface area
SeparationEffective in separating gases or liquids based on size or affinity

The azepane moiety enhances the interaction of the compound with biological targets. Studies suggest that compounds similar to this one may exhibit activity against various pathogens and could serve as lead compounds for developing new antibiotics or anticancer agents.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reaction Conditions Product Reference
Sulfoxide formationH₂O₂, CH₃COOH, 25°C, 6–12 hrs1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfinyl)ethanone
Sulfone formationm-CPBA, DCM, 0°C → RT, 24 hrs1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)ethanone

Mechanistic Notes :

  • Sulfoxide formation occurs under mild oxidative conditions, while sulfones require stronger oxidizing agents.

  • The electron-rich triazole ring may stabilize intermediates during oxidation.

Nucleophilic Substitution

The ethyl and ethoxy groups on the pyrazole and triazole rings may undergo hydrolysis or substitution.

Reaction Conditions Product Reference
Ethoxy group hydrolysisHCl (6M), reflux, 48 hrsReplacement of ethoxy (–OCH₂CH₃) with hydroxyl (–OH) on pyrazole
Dealkylation of ethyl groupsKOH (aq.), ethanol, 80°C, 24 hrsCleavage of ethyl substituents, forming secondary amines or alcohols

Key Observations :

  • Hydrolysis of the ethoxy group proceeds via acid-catalyzed nucleophilic attack.

  • Steric hindrance from the azepane ring may reduce reaction rates.

Ring-Opening and Rearrangement

The triazole ring can participate in ring-opening reactions under specific conditions.

Reaction Conditions Product Reference
Triazole ring alkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrsN-methylated triazole derivative
Ring expansionHNO₃, H₂SO₄, 0°C, 3 hrsFormation of tetrazole or fused heterocycles

Structural Insights :

  • Alkylation occurs preferentially at the triazole N-1 position due to electronic effects .

  • Nitration may lead to fused-ring systems, enhancing aromatic stability.

Azepane Ring Reactivity

The azepane (7-membered amine ring) participates in alkylation and acylation reactions.

Reaction Conditions Product Reference
AcylationAcCl, Et₃N, THF, 0°C → RT, 6 hrsN-acetylazepane derivative
Reductive aminationNaBH₃CN, MeOH, RT, 24 hrsIntroduction of alkyl chains to the azepane nitrogen

Challenges :

  • Steric bulk of the azepane ring may necessitate prolonged reaction times .

Stability and Degradation

The compound’s stability under varying conditions influences its synthetic utility.

Condition Effect Degradation Product Reference
UV exposure (254 nm)Photolytic cleavage of thioetherFragmented pyrazole and triazole derivatives
Acidic pH (pH < 3)Protonation of triazole, ring openingThiol and ketone intermediates

Practical Implications :

  • Storage under inert atmospheres and protection from light are recommended.

Comparative Reactivity Table

Functional Group Reactivity Primary Reaction Types
Thioether (–S–)High (oxidation, nucleophilic substitution)Sulfoxidation, alkylation
Triazole ringModerate (electrophilic substitution)Nitration, alkylation
Azepane ringLow (steric hindrance)Acylation, reductive amination
Ethoxy group (–OCH₂CH₃)Moderate (hydrolysis)Acid- or base-catalyzed substitution

Q & A

Basic: What are the typical synthetic routes and key reagents for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, often starting with constructing the triazole and pyrazole rings, followed by introducing the thioether linkage. Key reagents include:

  • Phenyl isocyanate/isothiocyanate for triazole ring cyclization .
  • Thiol-containing intermediates for thioether bond formation via nucleophilic substitution .
  • Catalysts like p-toluenesulfonic acid (p-TSA) to accelerate condensation reactions .
    Reaction monitoring via HPLC or NMR ensures intermediate purity .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., azepane, pyrazole, triazole) .
  • X-ray Crystallography : Resolves bond lengths/angles and spatial arrangement, particularly for azepane ring conformation and thioether geometry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) enhances triazole cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective pyrazole functionalization .
  • Purification : Use column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity products .

Advanced: How should researchers address contradictions between computational and experimental biological activity data?

Answer:

  • Comparative Docking Studies : Re-run molecular docking with updated protein structures (e.g., 5-LOX or kinase targets) to validate binding poses .
  • Functional Group Modification : Synthesize analogs (e.g., replacing ethoxy with methoxy) to test SAR hypotheses .
  • In Vitro Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to reconcile discrepancies .

Basic: What functional groups contribute most to reactivity and bioactivity?

Answer:

  • Thioether Linkage : Enhances metabolic stability and influences redox activity .
  • Ethyl-Substituted Triazole : Modulates steric hindrance and hydrogen-bonding potential with biological targets .
  • Azepane Ring : Provides conformational flexibility for receptor binding .

Advanced: What strategies are recommended for studying reaction mechanisms (e.g., thioether formation)?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated thiols to probe rate-determining steps .
  • Trapping Intermediates : Characterize transient species (e.g., sulfhydryl radicals) via EPR spectroscopy .
  • Computational Modeling : Apply DFT to map energy profiles for nucleophilic substitution pathways .

Basic: How should initial biological screening be designed for this compound?

Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based activity assays .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Docking Simulations : Prioritize targets by docking into catalytic sites of proteins (e.g., EGFR, 5-LOX) .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for analogs?

Answer:

  • Fragment-Based Design : Replace azepane with piperidine or morpholine to assess ring size impact .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors via CoMFA/CoMSIA .
  • In Vivo PK/PD Studies : Compare bioavailability and tissue distribution of lead analogs .

Basic: What techniques determine solubility and stability under physiological conditions?

Answer:

  • HPLC Solubility Screening : Measure in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
  • Light Exposure Tests : Monitor degradation via UV-Vis spectroscopy under accelerated light conditions .

Advanced: How can toxicity and off-target effects be systematically evaluated?

Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • hERG Inhibition Assay : Mitigate cardiac risk by testing potassium channel blocking .
  • CYP450 Profiling : Identify metabolic interactions via liver microsome assays .

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